molecular formula C9H19N3S2 B12850191 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea

Cat. No.: B12850191
M. Wt: 233.4 g/mol
InChI Key: WQKCSCGWXMQXBX-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a synthetic thiourea derivative designed for chemical and pharmaceutical research. Thiourea scaffolds are extensively investigated for their diverse biological activities, which often include antimicrobial, anticancer, and antiviral properties . The molecular structure incorporates a thiomorpholine moiety, a sulfur-containing heterocycle, which can influence the compound's pharmacokinetic profile and binding affinity to biological targets. Researchers utilize this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the development of new enzyme inhibitors and receptor ligands. Its mechanism of action is typically attributed to the ability of the thiourea core to act as a hydrogen bond donor and acceptor, facilitating strong interactions with active sites of enzymes or other biomolecular targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H19N3S2

Molecular Weight

233.4 g/mol

IUPAC Name

1-ethyl-3-(2-thiomorpholin-4-ylethyl)thiourea

InChI

InChI=1S/C9H19N3S2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13)

InChI Key

WQKCSCGWXMQXBX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCCN1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea typically involves the reaction of ethylamine with thiourea in the presence of a thiomorpholine derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. One common method involves the use of microwave-supported one-pot reactions, which offer advantages such as shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiomorpholine derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea lies in its antimicrobial properties, especially against Mycobacterium tuberculosis. Research has shown that compounds containing thiourea moieties exhibit promising activity against this pathogen. For instance, derivatives of thiourea have been synthesized and evaluated for their effectiveness against multidrug-resistant strains of M. tuberculosis.

Case Study: Antimycobacterial Activity

A study highlighted the synthesis of novel thiourea derivatives that demonstrated minimum inhibitory concentration (MIC) values as low as 10.96 µM against M. tuberculosis strain H37Rv. These compounds were designed to incorporate pharmacophores that enhance their antimycobacterial activity. Molecular docking studies indicated favorable interactions with the enoyl-acyl carrier protein reductase (InhA) enzyme, which is crucial for the bacterial fatty acid synthesis pathway .

CompoundMIC (µM)Selectivity Index
Compound 1110.968.7
Compound 1911.487.5
Compound 1517.815.0

This table summarizes the antimicrobial effectiveness and safety profiles of selected thiourea derivatives, demonstrating their potential as therapeutic agents against resistant strains.

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of thiourea derivatives have revealed that specific structural modifications can significantly enhance biological activity. For example, the introduction of hydrophobic groups or specific substituents on the thiourea scaffold has been shown to improve binding affinity and efficacy against target pathogens.

Insights from SAR Analysis

A comprehensive SAR analysis indicated that compounds with certain substituents at the 4-position of the thiourea exhibited enhanced antimycobacterial activity, suggesting that these modifications could be critical for developing new therapeutics .

Potential in Cosmetic Formulations

Beyond its medicinal applications, 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea may also find utility in cosmetic formulations due to its potential skin benefits. The compound's properties could be explored for its efficacy in skin care products aimed at treating conditions such as acne or inflammation.

Case Study: Cosmetic Applications

Research on cosmetic formulations has emphasized the importance of safety and stability in new products. The incorporation of thiourea derivatives into topical formulations could enhance their effectiveness by leveraging their antimicrobial properties while ensuring safety through rigorous testing protocols .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with cell membranes, affecting their permeability and function . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key thiourea derivatives is provided in Table 1:

Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Applications
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea (Target) Ethyl (N3), thiomorpholinylethyl (N1) ~265.42* Thiomorpholine enhances flexibility; sulfur/nitrogen for coordination Chelation, drug design, polymer chemistry
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Dimethylamino-diphenylethyl (N1), naphthalenylethyl (N3) 453.64 Chiral centers, aromatic groups; cold storage required (0–6°C) Chiral ligands, asymmetric catalysis
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophenyl (N1), methylamino-propanol (N3) ~183.28* Thiophene ring (unsaturated sulfur); hydroxyl for H-bonding Pharmaceutical impurity, intermediate synthesis
1-(4-Acetylphenyl)-3-butyrylthiourea Acetylphenyl (N1), butyryl (N3) ~278.37* Planar structure; strong intramolecular H-bonds; crystalline solid Metal complexes, epoxy curing agents

*Calculated based on molecular formula.

Key Observations:

  • Target Compound vs. Chiral Thioureas (): The target lacks the bulky aromatic groups (naphthalene, diphenylethyl) found in compounds, which are designed for chiral applications. Its thiomorpholine group may improve aqueous solubility compared to lipophilic naphthalene derivatives .
  • Target vs.
  • Target vs. Planar Thioureas (): The target’s branched substituents likely reduce planarity, diminishing crystallinity compared to 1-(4-acetylphenyl)-3-butyrylthiourea. This may lower melting points but improve solubility in organic solvents .

Physicochemical and Stability Properties

  • Storage Conditions: compounds require cold storage (0–6°C), indicating thermal instability, possibly due to labile stereochemistry or reactive substituents. The target compound’s stability is unconfirmed, but its saturated thiomorpholine group may confer greater thermal resilience .
  • Hydrogen Bonding: The planar thiourea in exhibits strong intramolecular H-bonding (N–H⋯O), enhancing crystallinity. The target compound’s thiomorpholine may participate in weaker H-bonds or metal coordination, influencing its solid-state behavior .

Biological Activity

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiourea compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The structure of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea can be represented as follows:

C9H16N2S2\text{C}_9\text{H}_{16}\text{N}_2\text{S}_2

This compound features a thiourea functional group, which is critical for its biological activity.

Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds with similar structures exhibit IC50 values ranging from 1.5 µM to over 20 µM against various cancer cell lines. For instance, studies on related thioureas have demonstrated their ability to inhibit cell proliferation in leukemia and breast cancer cells, with some derivatives achieving IC50 values as low as 1.50 µM against human leukemia cell lines .

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thioureaMCF-7 (breast cancer)TBD
Bis-thiourea structureU937 (leukemia)1.50
Aromatic thioureasVarious cancers<20

Antimicrobial Activity

Thioureas have also been investigated for their antimicrobial properties. Compounds similar to 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea have shown efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with enzymatic processes critical for microbial survival .

Table 2: Antimicrobial Activity of Thiourea Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thioureaE. coliTBD
Benzoylthiourea derivativesStaphylococcus aureusTBD

Anti-inflammatory Activity

The anti-inflammatory effects of thioureas are attributed to their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from thioureas have shown promising results in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Table 3: Anti-inflammatory Activity

CompoundCytokine TargetInhibition (%) at 10 µg/mL
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thioureaTNF-αTBD
Other thioureasIL-6>80%

The biological activity of thioureas often involves their interaction with specific enzymes or receptors. For example, some studies suggest that these compounds may act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation . The ability to form hydrogen bonds due to the NH groups in thioureas enhances their binding affinity to target proteins.

Case Studies

Recent studies have highlighted the efficacy of thiourea derivatives in various therapeutic areas:

  • Anticancer Study : A study on a related thiourea compound demonstrated significant growth inhibition in MCF-7 cells, indicating potential for breast cancer treatment.
  • Antimicrobial Assessment : Testing of a series of thioureas against bacterial strains revealed promising antimicrobial activity, with several compounds exhibiting MIC values lower than those of standard antibiotics.
  • Inflammatory Response : A case study evaluated the effects of a thiourea derivative on cytokine levels in an animal model of inflammation, showing a marked decrease in TNF-α levels post-treatment.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea?

Answer:
Thiourea derivatives are typically synthesized via the reaction of primary or secondary amines with isothiocyanates or thiophosgene. For 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea:

Step 1 : React 2-(thiomorpholin-4-yl)ethylamine with ethyl isothiocyanate in anhydrous ethanol under reflux.

Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1).

Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and characterize via 1^1H NMR (e.g., NH protons at δ ~9–10 ppm) and FT-IR (C=S stretch at ~1250–1300 cm1^{-1}) .

Basic Question: Which spectroscopic techniques are critical for characterizing the thiourea moiety in this compound?

Answer:
Key techniques include:

  • FT-IR Spectroscopy : Detect C=S stretches (~1240–1300 cm1^{-1}) and N-H vibrations (~3200–3400 cm1^{-1}). For example, in related thioureas, C=S appears at 1294 cm1^{-1} .
  • 1^1H/13^{13}C NMR : Identify NH protons (δ ~8–10 ppm) and thiomorpholine/ethyl group signals (e.g., CH2_2 near thiomorpholine at δ ~3.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Question: How can SHELXL improve the accuracy of crystallographic refinement for this thiourea derivative?

Answer:
SHELXL enables high-precision refinement through:

Twinned Data Handling : Use TWIN and BASF commands to model twinning (common in flexible thioureas).

Hydrogen Atom Placement : Apply AFIX constraints for NH groups and refine anisotropic displacement parameters.

Validation : Check via Rint_{int} (<5%) and GooF (~1.0). Recent SHELXL updates (e.g., improved restraints for S-containing groups) enhance accuracy for thioureas .

Advanced Question: What computational strategies are optimal for modeling the electronic structure of this compound?

Answer:

Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) and triple-ζ basis sets (def2-TZVP).

Solvent Effects : Apply implicit solvation (e.g., SMD model) to mimic experimental conditions.

Correlation Energy : For non-covalent interactions (e.g., thiomorpholine stacking), incorporate Colle-Salvetti-type correlation-energy functionals for accurate electron density mapping .

Advanced Question: How can researchers resolve contradictions between experimental crystallographic data and DFT-optimized geometries?

Answer:
Discrepancies often arise from:

  • Crystal Packing Effects : Compare gas-phase DFT geometries with periodic boundary condition (PBC) DFT models (e.g., VASP).
  • Thermal Motion : Use TLS (Translation-Libration-Screw) refinement in SHELXL to account for dynamic disorder.
  • Validation Metrics : Calculate root-mean-square deviations (RMSD) for bond lengths (e.g., C=S: ~1.68 Å in DFT vs. 1.71 Å in XRD) and angles .

Advanced Question: What assays are suitable for evaluating the biological activity of this thiourea derivative?

Answer:
Based on structurally similar thioureas (e.g., HIV RT inhibitors):

Enzymatic Assays : Measure IC50_{50} against target enzymes (e.g., reverse transcriptase) using fluorescence-based substrates.

Cellular Toxicity : Use MTT assays (24–72 hr exposure) in HEK293 or HepG2 cells.

Structure-Activity Relationship (SAR) : Modify the ethyl or thiomorpholine groups and correlate with activity trends .

Basic Question: What storage conditions are recommended for this compound?

Answer:

  • Short-term : Store at 4°C in amber vials under argon to prevent oxidation.
  • Long-term : Lyophilize and store at -20°C.
  • Stability Monitoring : Use HPLC every 3 months to detect degradation (e.g., hydrolysis of thiourea to urea) .

Advanced Question: How can researchers design derivatives to enhance the compound’s metabolic stability?

Answer:
Strategies include:

Bioisosteric Replacement : Substitute thiomorpholine with morpholine (improves metabolic resistance).

Deuterium Labeling : Replace labile hydrogens (e.g., NH groups) with deuterium.

Prodrug Design : Introduce ester moieties cleaved by esterases in target tissues. Validate via in vitro microsomal assays (e.g., human liver microsomes) .

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